DMT-2'-F-Bz-dA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

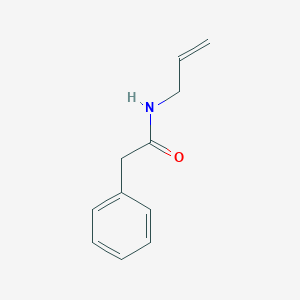

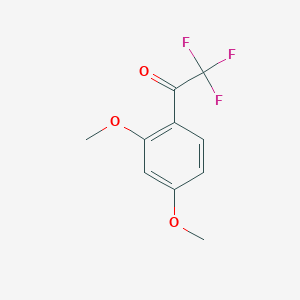

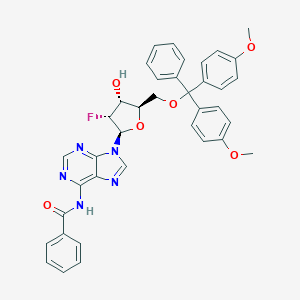

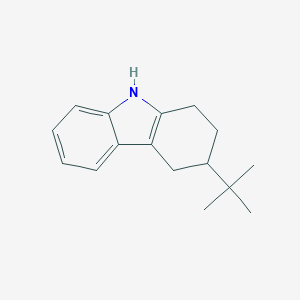

DMT-2’-F-Bz-dA is a compound with the CAS Number: 136834-21-4 . It is used extensively in the synthesis of biomedical modified oligonucleotides . It is a prominent tool aimed at studying various afflictions, including cancer, hereditary anomalies, and insidious viral invasions .

Synthesis Analysis

DMT-2’-F-Bz-dA is a phosphoramidite that can be used in the synthesis of oligonucleotides . It is an indispensable phosphoramidite derivative compound .Molecular Structure Analysis

The molecular formula of DMT-2’-F-Bz-dA is C38H34FN5O6 . The molecular weight is 675.72 g/mol .Chemical Reactions Analysis

DMT-2’-F-Bz-dA is used in the synthesis of nucleotides and nucleic acids . It is a nuclease-resistant antisense compound with high affinity and specificity for RNA targets .Physical And Chemical Properties Analysis

DMT-2’-F-Bz-dA has a molecular weight of 675.7 g/mol . It is a solid substance with a white to light yellow color . The storage temperature is 4°C .Mechanism of Action

Target of Action

DMT-2’-F-Bz-dA, also known as 5’-O-DMT-N6-BENZOYL-2’-FLUORO-2’-DEOXYADENOSINE, is a phosphoramidite that is primarily used in the synthesis of oligonucleotides . The primary targets of this compound are RNA targets, to which it has high affinity and specificity .

Mode of Action

DMT-2’-F-Bz-dA interacts with its RNA targets by forming a part of the oligonucleotide chain during synthesis . It is uniformly modified as a 2’-deoxy-2’-fluoro phosphorothioate oligonucleotide, which makes it a nuclease-resistant antisense compound . This means it can resist degradation by nucleases, thus increasing its stability and effectiveness.

Biochemical Pathways

The biochemical pathways affected by DMT-2’-F-Bz-dA are those involved in the synthesis of nucleotides and nucleic acids . By being incorporated into the oligonucleotide chain, it can influence the structure and function of the resulting nucleic acids. The downstream effects of this can vary widely depending on the specific sequence and structure of the oligonucleotide.

Result of Action

The molecular and cellular effects of DMT-2’-F-Bz-dA’s action would depend on the specific oligonucleotide in which it is incorporated. As an antisense compound, it could potentially inhibit the expression of specific genes, alter RNA splicing, or modulate RNA activity in other ways .

Action Environment

The action, efficacy, and stability of DMT-2’-F-Bz-dA can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its incorporation into oligonucleotides . Additionally, the presence of nucleases can influence its stability, although it is designed to be nuclease-resistant .

Safety and Hazards

While specific safety and hazards information for DMT-2’-F-Bz-dA is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34FN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-33(45)31(39)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31-,33-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOOVEXTSRBCMU-VYUOYPLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34FN5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DMT-2'-F-Bz-dA | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)